molecular formula C41H25F3NO5PS B8137077 N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8137077
M. Wt: 731.7 g/mol
InChI Key: IBZLGQJVKHVZIB-UHFFFAOYSA-N
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Description

(11BR)-N-(2,6-di(naphthalen-2-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound with a unique structure that includes naphthalene rings and a trifluoromethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11BR)-N-(2,6-di(naphthalen-2-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves multiple steps, including the formation of the naphthalene rings and the incorporation of the trifluoromethanesulfonamide group. The reaction conditions typically require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(11BR)-N-(2,6-di(naphthalen-2-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The naphthalene rings and trifluoromethanesulfonamide group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalene derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(11BR)-N-(2,6-di(naphthalen-2-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (11BR)-N-(2,6-di(naphthalen-2-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene ring structures.

    Trifluoromethanesulfonamide Compounds: Other compounds containing the trifluoromethanesulfonamide group.

Uniqueness

What sets (11BR)-N-(2,6-di(naphthalen-2-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide apart is its unique combination of naphthalene rings and the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique structural features and potential biological applications. This article reviews its biological activity based on existing research findings and case studies.

Structural Overview

The compound is characterized by:

  • Molecular Formula : C41H25F3NO5PS
  • Molecular Weight : 752.6 g/mol
  • IUPAC Name : this compound

This compound's structure includes multiple aromatic rings and a phosphine oxide group that contribute to its biological activities.

The biological activity of this compound is attributed to its ability to interact with various biological molecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors influencing signal transduction pathways.
  • Antioxidant Properties : Its structure allows it to act as an antioxidant by scavenging free radicals.

Pharmacological Effects

Research indicates several pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism
A549 (Lung)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
MCF7 (Breast)12Inhibition of proliferation
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Study 1: Anticancer Activity

A study conducted on the effects of this compound on A549 lung cancer cells revealed that treatment with varying concentrations led to a significant reduction in cell viability and increased apoptotic markers such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Properties

In another study assessing the antimicrobial properties of the compound against E. coli and S. aureus, results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics .

Properties

IUPAC Name

N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H25F3NO5PS/c42-41(43,44)52(47,48)45-51(46)49-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)50-51)32-20-18-26-10-2-4-12-28(26)22-32/h1-24H,(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZLGQJVKHVZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C8)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H25F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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